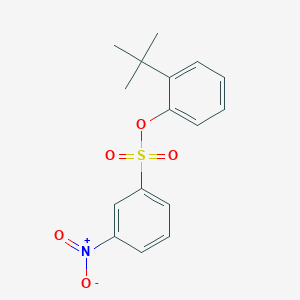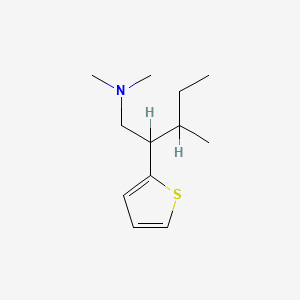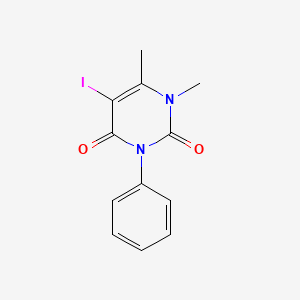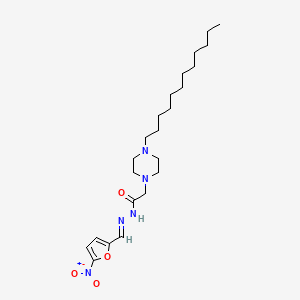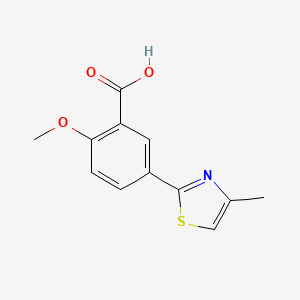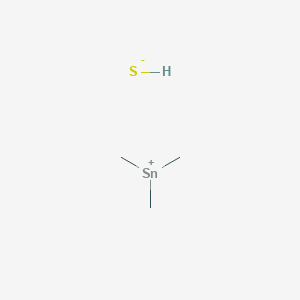![molecular formula C8H7ClN2O2 B14693980 N-[(4-chlorophenyl)carbamoyl]formamide CAS No. 34114-06-2](/img/structure/B14693980.png)
N-[(4-chlorophenyl)carbamoyl]formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-chlorophenyl)carbamoyl]formamide is an organic compound with the molecular formula C7H6ClNO. It is also known by other names such as N-formyl-4-chloroaniline and 4-chloro-1-formanilide . This compound is characterized by the presence of a formamide group attached to a 4-chlorophenyl ring, making it a valuable intermediate in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-[(4-chlorophenyl)carbamoyl]formamide can be synthesized through several methods. One common synthetic route involves the reaction of 4-chloroaniline with formic acid or formic acid derivatives under controlled conditions. The reaction typically proceeds as follows:
Reaction with Formic Acid: 4-chloroaniline is reacted with formic acid in the presence of a catalyst such as sulfuric acid. The reaction mixture is heated to a specific temperature to facilitate the formation of this compound.
Reaction with Formic Acid Derivatives: Alternatively, 4-chloroaniline can be reacted with formic acid derivatives like formic acid esters or formamides under similar conditions to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced catalysts and reaction monitoring techniques helps in achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-chlorophenyl)carbamoyl]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidation products, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert this compound into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce amines .
Applications De Recherche Scientifique
N-[(4-chlorophenyl)carbamoyl]formamide has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: This compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-[(4-chlorophenyl)carbamoyl]formamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-formyl-4-chloroaniline
- 4-chloro-1-formanilide
- N-(4-chlorophenyl)carbamoyl]glycine
Uniqueness
N-[(4-chlorophenyl)carbamoyl]formamide is unique due to its specific structural features, which confer distinct reactivity and applications. Its formamide group and 4-chlorophenyl ring make it a versatile intermediate in various chemical reactions, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
34114-06-2 |
|---|---|
Formule moléculaire |
C8H7ClN2O2 |
Poids moléculaire |
198.60 g/mol |
Nom IUPAC |
N-[(4-chlorophenyl)carbamoyl]formamide |
InChI |
InChI=1S/C8H7ClN2O2/c9-6-1-3-7(4-2-6)11-8(13)10-5-12/h1-5H,(H2,10,11,12,13) |
Clé InChI |
SMKHKKHWVZVVBQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)NC=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


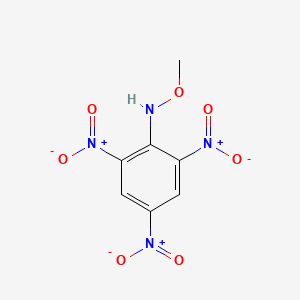
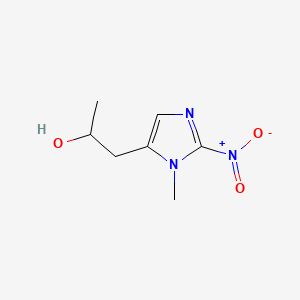
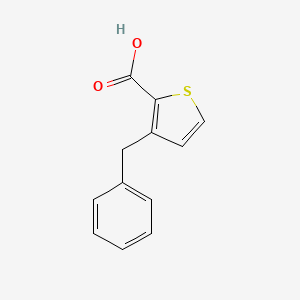
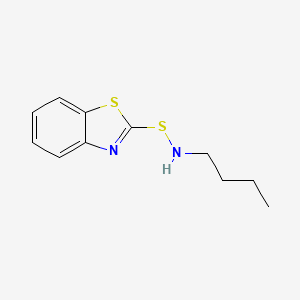

![2-chloro-5-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14693937.png)
